Hocpca

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

HOCPCA is a potent and selective ligand for the GHB binding sites. It acts by binding with 27 times better affinity than GHB itself and crossing the blood brain barrier in vitro and in vivo.

Aplicaciones Científicas De Investigación

Neuroprotective Applications

HOCPCA has been primarily studied for its neuroprotective effects, particularly in the context of stroke and neurodegenerative diseases. Research indicates that this compound modulates the activity of calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα), which plays a critical role in neuronal signaling and plasticity.

Case Study: Stroke Models in Mice

A pivotal study demonstrated that this compound improves sensorimotor function after experimental stroke in mice. When administered alongside alteplase, a thrombolytic agent, this compound significantly reduced infarct volume by 26% compared to saline controls, indicating its potential as a therapeutic agent in acute ischemic stroke management .

| Parameter | Saline (Control) | This compound Treatment |

|---|---|---|

| Infarct Volume (mm³) | 16.6 ± 5.9 | 12.3 ± 6.2 |

| Grip Strength (asymmetry) | Significant | Alleviated |

| Time of Administration | 3-12 hours post-stroke | 3 hours post-stroke |

The study also highlighted that this compound treatment improved hippocampal neuronal activity and working memory post-stroke, suggesting its role in cognitive recovery following ischemic events .

Biochemical Insights

- Binding Affinity : this compound exhibits a 100-fold selectivity for the CaMKIIα binding site compared to other neurotargets.

- Impact on Autophosphorylation : It normalizes Thr286 autophosphorylation levels after ischemic conditions, which is vital for restoring neuronal function .

Cancer Therapeutics

Beyond neuroprotection, this compound has shown promise in cancer research due to its ability to induce apoptosis selectively in cancer cells. The compound activates G protein-coupled receptor 35 (GPR35), which is implicated in inflammatory responses and cancer progression.

Case Study: Cancer Cell Apoptosis

Research indicates that this compound can stimulate the release of pro-inflammatory cytokines and chemokines through GPR35 activation, suggesting potential applications in cancer therapies where inflammation plays a pivotal role.

Current Research Landscape

The research on this compound is evolving, with ongoing studies aimed at elucidating its full therapeutic potential across various domains:

- Neurodegenerative Diseases : Investigating the effects of this compound on conditions like Alzheimer's and Parkinson's disease.

- Inflammation and Autoimmune Disorders : Exploring its anti-inflammatory properties for broader therapeutic implications.

- Drug Discovery : Utilizing its selective binding properties for developing new drugs targeting GPR35 and CaMKIIα.

Limitations and Future Directions

While promising, the application of this compound faces challenges such as low water solubility, which may hinder its therapeutic use. Future research could focus on:

- Developing more soluble derivatives or alternative delivery methods.

- Conducting clinical trials to establish safety and efficacy in humans.

- Exploring additional therapeutic applications beyond current indications.

Propiedades

Número CAS |

867178-11-8 |

|---|---|

Fórmula molecular |

C6H8O3 |

Peso molecular |

128.13 g/mol |

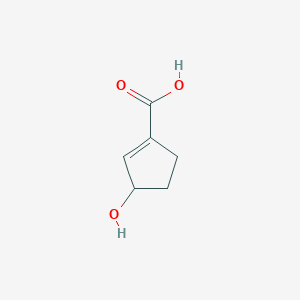

Nombre IUPAC |

3-hydroxycyclopentene-1-carboxylic acid |

InChI |

InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h3,5,7H,1-2H2,(H,8,9) |

Clave InChI |

VKJGQKRRULDFCI-UHFFFAOYSA-N |

SMILES |

C1CC(=CC1O)C(=O)O |

SMILES canónico |

C1CC(=CC1O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-hydroxycyclopent-1-enecarboxylic acid HOCPCA |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.